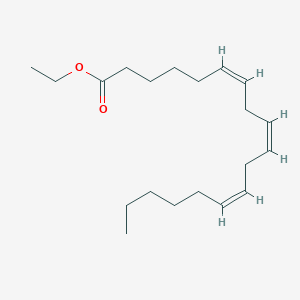

gamma-Linolenic acid ethyl ester

Descripción general

Descripción

gamma-Linolenic acid ethyl ester is an ester of gamma-linolenic acid, a polyunsaturated fatty acid. It is a compound with the molecular formula C20H34O2 and a molecular weight of 306.48 g/mol . This compound is known for its potential health benefits and is often studied for its role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

gamma-Linolenic acid ethyl ester can be synthesized through the esterification of gamma-linolenic acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In industrial settings, the production of ethyl gamma-linolenate often involves the use of high-pressure homogenizers and microporous membrane filters. The process includes mixing raw materials like gamma-linolenic acid, lecithin, glycerin, and other stabilizers under nitrogen protection. The mixture is then emulsified and filtered to obtain a high-purity product .

Análisis De Reacciones Químicas

Types of Reactions

gamma-Linolenic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.

Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Nucleophiles such as hydroxide ions can be used in substitution reactions.

Major Products Formed

Oxidation: Hydroperoxides and other oxidative derivatives.

Reduction: Gamma-linolenic alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1.1 Anti-Inflammatory Effects

GLA has been extensively studied for its anti-inflammatory properties. Research indicates that GLA can modulate inflammatory responses by influencing the production of eicosanoids, which are signaling molecules derived from fatty acids. For instance, studies have shown that GLA supplementation can reduce symptoms in conditions such as rheumatoid arthritis and asthma by decreasing cytokine production and leukotriene synthesis .

- Rheumatoid Arthritis : Clinical trials have demonstrated that GLA supplementation can lead to significant improvements in pain and morning stiffness among patients with rheumatoid arthritis .

- Asthma : GLA has been shown to decrease neutrophil leukotriene production in asthmatic patients, suggesting a potential role in managing asthma symptoms .

1.2 Skin Health

GLA ethyl ester is also recognized for its applications in dermatology. It is often included in topical formulations due to its ability to improve skin barrier function and reduce inflammation associated with conditions such as atopic dermatitis. Studies indicate that GLA can enhance skin hydration and elasticity, making it a valuable ingredient in cosmetic products .

1.3 Cardiovascular Health

Research suggests that GLA may contribute to cardiovascular health by improving lipid profiles and reducing total cholesterol levels. In patients with diabetes and metabolic syndrome, GLA supplementation has been associated with decreased LDL cholesterol levels, which is beneficial for heart health .

Production Methods

GLA ethyl ester is typically produced through the enzymatic transesterification of oils rich in GLA, such as borage oil or evening primrose oil. The process involves using immobilized lipases as biocatalysts to convert triglycerides into ethyl esters efficiently.

| Production Method | Source Oil | Yield | Conditions |

|---|---|---|---|

| Enzymatic Ethanolysis | Borage Oil | Up to 93% | 40°C, solvent-free system |

| Transesterification | Evening Primrose Oil | High yield | Varies based on catalyst used |

Studies have shown that using immobilized lipases can enhance the yield of GLA ethyl esters while allowing for the reuse of the biocatalyst across multiple cycles .

Bioavailability

GLA ethyl ester exhibits improved bioavailability compared to its free acid form. This enhanced absorption is attributed to its chemical structure, which allows for better incorporation into cellular membranes and more effective utilization by the body . Research indicates that ethyl esters are less susceptible to oxidation, making them more stable during storage and transport .

Case Studies

Several case studies highlight the practical applications of GLA ethyl ester:

-

Case Study 1: Rheumatoid Arthritis Management

A randomized controlled trial involving patients with rheumatoid arthritis indicated that daily supplementation with GLA led to significant reductions in joint pain and stiffness over six months . -

Case Study 2: Asthma Symptom Relief

In a study involving mild asthmatics, participants who received a combination of GLA and other polyunsaturated fatty acids reported improved respiratory function and reduced reliance on rescue medications after eight weeks of supplementation .

Mecanismo De Acción

The mechanism of action of ethyl gamma-linolenate involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It can also be metabolized into bioactive compounds that modulate inflammatory pathways and cellular signaling processes . These bioactive compounds can interact with molecular targets such as cyclooxygenase and lipoxygenase enzymes, leading to the production of anti-inflammatory eicosanoids .

Comparación Con Compuestos Similares

gamma-Linolenic acid ethyl ester is similar to other fatty acid esters, such as:

- Ethyl linoleate

- Ethyl oleate

- Ethyl stearate

Uniqueness

What sets ethyl gamma-linolenate apart is its specific structure, which includes three conjugated double bonds. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects .

Conclusion

This compound is a compound of significant interest in various fields of research due to its unique chemical structure and potential health benefits. Its synthesis, chemical reactions, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry.

Actividad Biológica

Gamma-linolenic acid ethyl ester (GLA ethyl ester) is an omega-6 fatty acid derivative primarily derived from gamma-linolenic acid (GLA), which is found in various seed oils such as borage, evening primrose, and black currant. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antitumor, and cardioprotective effects. This article presents a comprehensive overview of the biological activity of GLA ethyl ester, supported by relevant research findings and data.

- Chemical Formula : C18H34O2

- Molar Mass : 278.436 g/mol

- Appearance : Colorless oil

GLA is metabolized in the body to dihomo-gamma-linolenic acid (DGLA), which plays a critical role in the synthesis of eicosanoids, compounds that have significant regulatory functions in inflammation and cell proliferation. DGLA can be converted into prostaglandins (specifically PGE1), which exhibit anti-inflammatory properties and can inhibit platelet aggregation, thus contributing to cardiovascular health .

Anti-inflammatory Effects

GLA ethyl ester has been shown to modulate inflammatory responses through several mechanisms:

- Eicosanoid Synthesis : GLA influences the production of anti-inflammatory eicosanoids, reducing the formation of pro-inflammatory leukotrienes from arachidonic acid (AA) .

- Cytokine Regulation : It has been observed that GLA can reduce the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha, thus mitigating inflammatory pathways .

Antitumor Activity

Research indicates that GLA ethyl ester may inhibit tumor growth:

- Cell Proliferation Inhibition : Studies have demonstrated that GLA can inhibit the proliferation of carcinoma cells in vitro. For instance, GLA ethyl ester was effective in reducing the viability of cultured human breast carcinoma cells .

- Mechanisms Involved : The inhibition is believed to occur through modulation of lipid metabolism and eicosanoid biosynthesis, leading to reduced cell growth and enhanced apoptosis in cancer cells .

Cardiovascular Benefits

The compound has shown promise in cardiovascular health:

- Antithrombotic Properties : GLA ethyl ester has been linked to increased thrombus formation time and improved thrombotic occlusion time in animal models, suggesting potential benefits for cardiovascular disorders .

- Cholesterol Management : Preliminary studies indicate that GLA may help lower cholesterol levels when compared to other fatty acids, contributing to overall heart health .

Study on Canine Models

A study involving healthy beagle dogs supplemented with ethyl esters of linseed oil rich in alpha-linolenic acid (ALA) demonstrated significant changes in fatty acid profiles. The supplementation resulted in increased levels of beneficial unsaturated fatty acids while decreasing saturated fatty acids . This suggests that similar supplementation with GLA ethyl ester could yield positive results in modifying lipid profiles.

Human Trials

Although limited, early human trials involving DGLA (the active metabolite of GLA) indicated potential benefits for inflammatory conditions. Participants receiving DGLA showed improvements in symptoms associated with conditions like eczema and rheumatoid arthritis .

Data Summary Table

Propiedades

Número CAS |

31450-14-3 |

|---|---|

Fórmula molecular |

C20H34O2 |

Peso molecular |

306.5 g/mol |

Nombre IUPAC |

ethyl octadeca-6,9,12-trienoate |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3 |

Clave InChI |

MJLYTDAIYLGSRZ-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

SMILES isomérico |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OCC |

SMILES canónico |

CCCCCC=CCC=CCC=CCCCCC(=O)OCC |

Apariencia |

Assay:≥98%A solution in ethanol |

Sinónimos |

(6Z,9Z,12Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; (Z,Z,Z)-6,9,12-Octadecatrienoic Acid Ethyl Ester; Ethyl γ-Linolenate; Ethyl γ-Linolenic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.